Cas no 1805212-81-0 (2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine)

2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine
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- インチ: 1S/C7H6BrF2IN2/c8-1-3-5(6(9)10)4(11)2-13-7(3)12/h2,6H,1H2,(H2,12,13)
- InChIKey: BKXRRTTXPZDUET-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(CBr)=C1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.9
2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029068251-1g |
2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine |
1805212-81-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridineに関する追加情報
2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine: A Comprehensive Overview
The compound with CAS No 1805212-81-0, known as 2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with an amino group at position 2, a bromomethyl group at position 3, a difluoromethyl group at position 4, and an iodine atom at position 5. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of pyridine derivatives in drug discovery and catalysis due to their ability to act as versatile platforms for functionalization. The presence of multiple halogen atoms in 2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine further enhances its reactivity, making it an ideal candidate for exploring novel chemical transformations. For instance, the bromomethyl group can serve as a leaving group in substitution reactions, while the difluoromethyl group introduces fluorine atoms into the molecule, which are known to improve bioavailability and stability in pharmaceutical compounds.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of a pyridine ring precursor. The subsequent introduction of substituents requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various methodologies, including nucleophilic aromatic substitution and cross-coupling reactions, to achieve the desired substitution pattern on the pyridine ring. These methods have been optimized based on recent advancements in organometallic chemistry and transition-metal catalysis.
One of the most promising applications of 2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine lies in its use as a building block for constructing complex molecular architectures. The amino group provides a site for further functionalization, enabling the attachment of other organic or inorganic moieties. This feature is particularly advantageous in the design of heterocyclic compounds with tailored electronic properties for applications in optoelectronics and sensors.
Moreover, the presence of iodine at position 5 makes this compound highly susceptible to nucleophilic aromatic substitution reactions under mild conditions. This property has been exploited in recent studies to develop efficient routes for synthesizing biologically active molecules with iodinated functionalities. The ability to selectively replace iodine with other groups opens up new avenues for exploring structure-activity relationships in medicinal chemistry.
In terms of spectroscopic characterization, 2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated π-system. Advanced techniques such as X-ray crystallography have been employed to determine its molecular geometry and packing arrangement, providing insights into its solid-state properties. These studies are crucial for understanding how the substituents influence the electronic structure and reactivity of the molecule.
The integration of fluorinated groups into organic molecules has been a focal point of recent research due to their unique physical and chemical properties. In 2-Amino-3-(bromomethyl)-4-(difluoromethyl)-5-iodopyridine, the difluoromethyl group contributes to both steric hindrance and electronic modulation, which can be leveraged to design molecules with enhanced stability or selectivity in catalytic processes.
Looking ahead, the development of novel synthetic strategies for pyridine derivatives like this compound will continue to drive innovation across multiple disciplines. Its role as a versatile building block underscores its importance in advancing our understanding of complex chemical systems and their practical applications.
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